molecular formula C13H14ClFN2O2 B13576879 (5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

Cat. No.: B13576879
M. Wt: 284.71 g/mol
InChI Key: HDLSJOYZOOMEPC-KMPCPTCDSA-N
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Description

(5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one is a complex heterocyclic compound. This compound features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. The presence of chlorine and fluorine atoms, along with a methyl group, adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one typically involves multiple steps. One common approach starts with the preparation of the benzoxazine ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong acids or bases to facilitate ring closure and spiro formation. For instance, concentrated sulfuric acid can promote the formation of benzoxazinones, while basic conditions can lead to the formation of quinazolinediones .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

(5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological targets, which can influence its activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one lies in its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClFN2O2

Molecular Weight

284.71 g/mol

IUPAC Name

(5'R)-6-chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one

InChI

InChI=1S/C13H14ClFN2O2/c1-7-4-13(6-16-5-7)10-9(17-12(18)19-13)3-2-8(14)11(10)15/h2-3,7,16H,4-6H2,1H3,(H,17,18)/t7-,13?/m1/s1

InChI Key

HDLSJOYZOOMEPC-KMPCPTCDSA-N

Isomeric SMILES

C[C@@H]1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2

Canonical SMILES

CC1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2

Origin of Product

United States

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